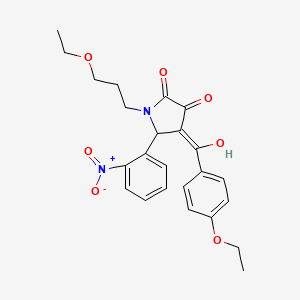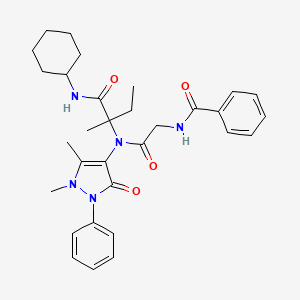
3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)benzonitrile is a chemical compound that features a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)benzonitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions . The reaction is carried out in an aqueous solution of sodium carbonate at a pH of 10, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides
Uniqueness
3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)benzonitrile is unique due to its specific structure, which includes both a benzodioxin ring and a benzonitrile group. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H11NO3 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)benzonitrile |
InChI |
InChI=1S/C16H11NO3/c17-10-11-2-1-3-12(8-11)16(18)13-4-5-14-15(9-13)20-7-6-19-14/h1-5,8-9H,6-7H2 |
InChI Key |
KPKGNWFRWRCIME-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11461063.png)
![N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}pyrazine-2-carboxamide](/img/structure/B11461070.png)
![7-(1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11461076.png)
![2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetonitrile](/img/structure/B11461082.png)
![N-cyclohexyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide](/img/structure/B11461091.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]propanamide](/img/structure/B11461097.png)
![13-[(4-methoxyphenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11461104.png)
![7-{3-[(4-fluorobenzyl)oxy]phenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11461106.png)
![[3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B11461116.png)
![1-(4-Fluorophenyl)-3-{[1-(phenylsulfonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11461126.png)
![8-benzyl-6-[(3-hydroxypropyl)amino]-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11461132.png)
![N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11461143.png)

